molecular formula C11H7F2N B1624362 3-Fluoro-2-(2-fluorophenyl)pyridine CAS No. 511522-76-2

3-Fluoro-2-(2-fluorophenyl)pyridine

Cat. No.: B1624362
CAS No.: 511522-76-2
M. Wt: 191.18 g/mol
InChI Key: NZLITGMMALMWTM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Organic and Medicinal Chemistry

Fluorinated pyridine derivatives are a cornerstone of modern organic and medicinal chemistry, with their importance growing exponentially in recent decades. tandfonline.comtandfonline.com The strategic introduction of fluorine into a pyridine scaffold can dramatically alter the parent molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the presence of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. tandfonline.comnumberanalytics.com This is because the carbon-fluorine bond is exceptionally strong and the fluorine atom, despite its high electronegativity, is relatively small, causing minimal steric hindrance. tandfonline.comtandfonline.com Consequently, fluorinated pyridines are integral components of numerous pharmaceuticals, including anti-cancer agents, antibiotics, and treatments for neurological disorders. chim.itnih.gov For instance, approximately 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com

From an organic synthesis perspective, fluorinated pyridines serve as versatile building blocks. The fluorine atom can influence the reactivity of the pyridine ring, facilitating certain chemical transformations and enabling the construction of complex molecular architectures. acs.org The regioselective introduction of fluorine can be challenging, making the development of new synthetic methods a significant area of research. uni-muenster.de The 3-fluoropyridine (B146971) moiety, in particular, is a frequently used unit in pharmaceutical design because it is less susceptible to nucleophilic substitution compared to its 2- and 4-fluoro counterparts. acs.org

Historical Development and Expanding Utility of Fluorinated Heterocycles

The journey of fluorinated heterocycles in science began in the mid-20th century and has been marked by continuous innovation. e-bookshelf.de The intensive development of synthetic chemistry for these compounds started after World War II. e-bookshelf.de A landmark moment was the approval of the first fluorinated drug, fludrocortisone, in 1954, which highlighted the potential of fluorine in modifying the properties of bioactive molecules. tandfonline.comtandfonline.com

Initially, the synthesis of fluorinated heterocycles was hampered by the lack of safe and effective fluorinating agents. However, the development of new reagents and methods has since propelled the field forward. beilstein-journals.org This has led to the discovery of a vast number of fluorinated heterocyclic materials with applications ranging from pharmaceuticals and agrochemicals to advanced materials. e-bookshelf.de

The utility of fluorinated heterocycles continues to expand. In materials science, they are used in the creation of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). nih.govinnospk.com The unique properties imparted by fluorine, such as enhanced thermal stability and hydrophobicity, make these compounds highly valuable in developing novel high-performance materials. nih.gov The continuous exploration of new synthetic routes and a deeper understanding of the structure-property relationships of fluorinated heterocycles are expected to unlock even more applications in the future. numberanalytics.comnih.gov

Rationale for Dedicated Academic Inquiry into 3-Fluoro-2-(2-fluorophenyl)pyridine

The specific academic interest in this compound stems from its identity as a biaryl pyridine derivative with fluorine atoms on both the pyridine and the phenyl rings. This unique structural arrangement suggests several avenues for investigation and potential applications.

The synthesis of 2-arylpyridines is a topic of significant interest, and methods like the Suzuki-Miyaura cross-coupling are employed to create these structures. nih.govmdpi.com The development of efficient synthetic protocols for compounds like this compound is a key research driver. For instance, photoredox-mediated coupling reactions have been successfully used to synthesize a variety of 3-fluoropyridine derivatives, demonstrating a viable pathway for accessing such molecules. acs.org The yields of related 3-fluoro-2-phenylpyridine (B13033059) derivatives from such reactions can be quite good, as indicated in the table below.

Table 1: Synthesis Yields of Selected 3-Fluoro-2-phenylpyridine Derivatives

CompoundYield (%)Reference
3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine82 acs.org
6-(4-Chlorophenyl)-3-fluoro-2-phenylpyridine79 acs.org
2-Fluoro-5-phenylpyridine84 acs.org

Furthermore, the presence of two fluorine atoms in this compound is expected to significantly influence its conformational preferences and electronic properties. In medicinal chemistry, such modifications can be crucial for tuning the molecule's interaction with biological targets. The 2-fluoropyridine (B1216828) moiety, for example, has been incorporated into inhibitors for enzymes like β-secretase (BACE-1), which is implicated in Alzheimer's disease. acs.org

The investigation into this compound is therefore a logical progression in the broader study of fluorinated biaryl heterocycles. The research aims to elucidate its fundamental chemical and physical properties, explore its potential in medicinal applications, and develop efficient synthetic strategies for its preparation and the preparation of its analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLITGMMALMWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468864
Record name 3-fluoro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511522-76-2
Record name 3-fluoro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 2 2 Fluorophenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, including fluoropyridines. nih.govnih.govuni-tuebingen.de The fluorine atom in a fluoropyridine can act as a good leaving group, particularly when the pyridine (B92270) ring is activated by electron-withdrawing groups or by the nitrogen atom itself. akjournals.com

The reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to a Meisenheimer-type intermediate, followed by the expulsion of the fluoride (B91410) ion. The efficiency of SNAr on fluoropyridines can be influenced by factors such as the position of the fluorine atom, the nature of the nucleophile, and the reaction conditions. nih.govakjournals.com For example, 2-fluoropyridine (B1216828) readily undergoes SNAr reactions. nih.gov While direct application to 3-Fluoro-2-(2-fluorophenyl)pyridine synthesis wasn't found, SNAr on a suitable dihalopyridine precursor, such as 2,3-difluoropyridine (B50371) or 3-fluoro-2-chloropyridine, with a 2-fluorophenyl nucleophile could be a viable route. A general method for the SNAr of aryl fluorides with dimethylamine (B145610) has been developed using hydroxide-assisted decomposition of N,N-dimethylformamide, demonstrating the feasibility of such substitutions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide is a robust method for creating C-C bonds. nih.govresearchgate.netmdpi.com To synthesize this compound, one could envision the coupling of 3-fluoropyridine-2-boronic acid with 1-bromo-2-fluorobenzene, or alternatively, the coupling of 2-bromo-3-fluoropyridine (B1272038) with (2-fluorophenyl)boronic acid. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and is often carried out in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. nih.govmdpi.comnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgorgsyn.org This reaction is known for its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.orgorgsyn.org For the synthesis of this compound, a possible route would be the reaction of a 3-fluoropyridylzinc halide with 1-bromo-2-fluorobenzene. chemrxiv.orgyoutube.com The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. youtube.com

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org While this reaction primarily forms carbon-carbon triple bonds, it can be a key step in a multi-step synthesis. For instance, a 3-fluoropyridine (B146971) derivative could be coupled with a protected 2-fluorophenylacetylene, followed by reduction of the alkyne to afford the desired product. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Aryl-Aryl Bond Formation
ReactionOrganometallic ReagentOrganohalide/TriflateCatalyst System
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Ar-X (X = I, Br, Cl, OTf)Pd catalyst, Base
NegishiR-ZnXAr-X (X = I, Br, Cl, OTf)Pd or Ni catalyst
SonogashiraR-C≡CHAr-X (X = I, Br, Cl, OTf)Pd catalyst, Cu(I) cocatalyst, Base
This table provides a general overview of the key components for each cross-coupling reaction. nih.govresearchgate.netmdpi.comwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Electrophilic Fluorination Techniques for Pyridine Derivatives

Electrophilic fluorination is a direct method for introducing a fluorine atom onto an aromatic ring. This approach typically involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). For pyridine derivatives, which are inherently electron-deficient, direct C–H fluorination can be challenging. However, derivatization or the use of powerful fluorinating agents can achieve the desired transformation.

A common and effective electrophilic fluorinating agent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. nih.govnih.gov The reaction of 1,2-dihydropyridine precursors with Selectfluor® can yield 3-fluoro-3,6-dihydropyridines. nih.govmdpi.com These intermediates can then be aromatized, often by eliminating hydrogen fluoride under mild conditions, to furnish the corresponding fluorinated pyridine. nih.gov For the synthesis of the target compound, a potential precursor would be a 2-(2-fluorophenyl)-1,2-dihydropyridine derivative.

Another approach involves the C–H fluorination of the pyridine ring using metal fluorides. For instance, silver(II) fluoride (AgF2) has been employed for the direct fluorination of pyridines. acs.orgnih.gov The reaction typically favors fluorination at the position alpha to the nitrogen atom. nih.govacs.org The regioselectivity can be influenced by substituents already present on the pyridine ring.

Table 1: Electrophilic Fluorination of Pyridine Derivatives

Fluorinating Agent Substrate Type Product Type Key Features
Selectfluor® 1,2-Dihydropyridines 3-Fluoro-3,6-dihydropyridines Mild reaction conditions; requires subsequent aromatization. nih.govmdpi.com
Silver(II) Fluoride (AgF2) Pyridines 2-Fluoropyridines Direct C-H functionalization; often shows high selectivity for the 2-position. nih.govacs.org

Halogen-Metal Exchange and Subsequent Trapping Reactions

Halogen-metal exchange is a powerful and widely used method for creating carbon-carbon bonds in the synthesis of biaryl compounds. The strategy involves the selective replacement of a halogen atom (typically bromine or iodine) with a metal, such as lithium, followed by "trapping" the resulting organometallic intermediate with an electrophile.

A plausible route to this compound using this method would start with a dihalopyridine, such as 2-bromo-3-fluoropyridine. Treatment of this substrate with an organolithium reagent like n-butyllithium at low temperatures would selectively generate a lithiated pyridine intermediate via bromine-lithium exchange. This reactive species can then be trapped in a cross-coupling reaction (e.g., a Suzuki coupling) with a 2-fluorophenylboronic acid derivative to form the desired C-C bond. nih.gov

The choice of solvent, temperature, and base is critical for controlling the reaction's selectivity, especially to prevent side reactions like the "halogen dance," where the organometallic species isomerizes. nih.gov Continuous-flow technology has emerged as a valuable tool for managing these highly reactive intermediates, allowing for precise temperature control and short residence times, which can improve selectivity and facilitate scale-up. nih.gov

Radical Functionalization Pathways for Pyridine Ring Modification

Radical functionalization offers a direct route to append substituents to pyridine rings by C–H activation, bypassing the need for pre-functionalized starting materials. The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring. wikipedia.org

To synthesize this compound, one could envision a Minisci-type reaction where a 3-fluoropyridine substrate reacts with a 2-fluorophenyl radical. Aryl radicals can be generated from precursors like arylboronic acids under oxidative conditions, for example, using a catalytic amount of silver nitrate (B79036) with ammonium (B1175870) persulfate as the oxidant. nih.gov

A significant challenge in Minisci reactions is controlling regioselectivity, as additions can occur at the C-2, C-4, and C-6 positions of the pyridine ring, often resulting in isomeric mixtures. wikipedia.orgrsc.org However, modern variations of the reaction have been developed to provide greater control. For instance, the use of temporary blocking groups on the pyridine nitrogen can direct the radical addition specifically to the C-4 position. nih.govsemanticscholar.org The inherent electronic properties of the 3-fluoropyridine substrate would also play a crucial role in directing the incoming radical, generally favoring addition at the positions ortho and para to the nitrogen (C-2, C-4, C-6).

Table 2: Comparison of Radical Arylation Approaches for Pyridines

Method Radical Source Key Characteristics Common Issues
Classic Minisci Reaction Pivalic Acid (for alkylation) Acidic conditions; inexpensive reagents. wikipedia.org Poor regioselectivity; potential for overreaction. wikipedia.org
Boron-Minisci Protocol Arylboronic Acids Milder conditions; generates aryl radicals. nih.gov Regioselectivity can still be a challenge.
Blocked Pyridine Strategy Various (e.g., Carboxylic Acids) Uses a removable group to direct addition to C-4. nih.govsemanticscholar.org Requires additional steps for installing/removing the blocking group.

Fluorodenitration Reactions for Fluoropyridine Synthesis

Fluorodenitration is a type of nucleophilic aromatic substitution (SNAr) where a nitro group is displaced by a fluoride anion. This method is particularly effective when the nitro group is positioned ortho or para to a strong electron-withdrawing group or the ring nitrogen, which activates the ring for nucleophilic attack. acs.orgacs.org

The synthesis of this compound via this pathway would likely involve the preparation of a 3-nitro-2-(2-fluorophenyl)pyridine intermediate. This precursor would then be treated with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or an alkali metal fluoride like cesium fluoride (CsF), in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov Heating is often required to drive the reaction to completion. nih.gov

While fluorodenitration is highly efficient for 2- and 4-nitropyridines, the displacement of a nitro group at the 3-position is generally more difficult and may require harsher conditions or the presence of additional activating groups on the ring. acs.orgacs.org

Regioselectivity and Stereoselectivity in Fluorinated Pyridine Synthesis

Regioselectivity—the control over the position of chemical bond formation—is a paramount consideration in the synthesis of substituted pyridines like this compound. Stereoselectivity, which relates to the spatial orientation of atoms, is less pertinent for the synthesis of this planar aromatic molecule itself but becomes important if chiral precursors or dearomatization pathways are involved. nih.govmdpi.com

In electrophilic fluorination , the directing effects of existing substituents govern the position of the incoming fluorine. For a 2-(2-fluorophenyl)pyridine (B3060818) precursor, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring, while the 2-aryl group provides steric hindrance. Fluorination typically occurs at the most electron-rich C-H bonds, often leading to a mixture of products unless one position is strongly electronically or sterically favored. nih.govacs.org

In halogen-metal exchange and subsequent coupling, regioselectivity is determined by the relative reactivity of the halogens. For a substrate like 2-bromo-3-fluoropyridine, the C-Br bond is much more susceptible to lithium-halogen exchange than the highly stable C-F bond, ensuring that metallation occurs selectively at the 2-position. nih.gov

For radical functionalization via the Minisci reaction, regioselectivity is notoriously difficult to control. The radical typically attacks the protonated pyridine at the C-2 or C-4 positions. wikipedia.org The presence of a fluorine atom at the 3-position in a 3-fluoropyridine substrate would influence the electronic distribution, but a mixture of 2- and 4-arylated products is still likely without specialized directing strategies. rsc.orgacs.org

In nucleophilic aromatic substitution , such as fluorodenitration or the coupling of pyridine N-oxides, the regiochemical outcome is dictated by the position of the leaving group (e.g., a nitro group or halogen). nih.govrsc.org For instance, in the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, the reaction surprisingly favors displacement of the bromo group at the 3-position over the nitro group at the 4-position, highlighting that regioselectivity can be dependent on a subtle interplay of factors including the nucleophile and solvent. nih.gov

Methodological Aspects of Synthetic Scale-Up and Purification

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces practical challenges that must be addressed to ensure efficiency, safety, and purity.

For reactions involving highly reactive or unstable intermediates, such as the organolithium species in halogen-metal exchange, process control is critical. The use of continuous-flow reactors offers significant advantages for scale-up by enabling superior heat management, rapid mixing, and precise control over reaction times, which can minimize the formation of byproducts and improve safety. nih.gov

Reagent selection also impacts scalability. Reagents that are expensive, hazardous, or generate large amounts of waste are less suitable for large-scale synthesis. For example, while some electrophilic fluorinating agents are effective, their high cost may be prohibitive. researchgate.net In contrast, classical methods like the Minisci reaction often use inexpensive and readily available materials, making them attractive for scale-up, provided that selectivity issues can be managed. wikipedia.orgsemanticscholar.org

Purification is a final, crucial step. For fluorinated biaryl compounds, common laboratory techniques include flash column chromatography and recrystallization. nih.govacs.org On a larger scale, chromatography can become costly and time-consuming. Developing a synthetic route that yields a crude product pure enough to be purified by a single recrystallization is highly desirable. This involves careful optimization of reaction conditions to minimize the formation of regioisomers and other impurities that may be difficult to separate. For instance, the synthesis of 3-fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine was achieved on a gram scale with purification by chromatography followed by recrystallization. google.com

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 2 Fluorophenyl Pyridine

Reactivity Profile of the Pyridine (B92270) Ring Fluorine Substituent

The fluorine atom at the C-3 position of the pyridine ring in 3-Fluoro-2-(2-fluorophenyl)pyridine exhibits a distinct reactivity profile, primarily governed by the electronic effects within the heterocyclic ring. In general, nucleophilic aromatic substitution (SNAr) on the pyridine ring is most favorable at the C-2 and C-4 positions. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. baranlab.orgstackexchange.com

While the fluorine at the C-3 position is less reactive towards nucleophilic displacement compared to fluorines at the C-2 or C-4 positions, it can still undergo substitution under specific conditions, particularly with strong nucleophiles or when the pyridine ring is further activated. acs.org For instance, studies on other 3-fluoropyridine (B146971) derivatives have shown that nucleophilic substitution at the C-3 position is possible. acs.org The presence of the electron-withdrawing 2-fluorophenyl group at the adjacent C-2 position can further influence the electron density at C-3, potentially modulating its susceptibility to nucleophilic attack.

Research on related fluorinated pyridines indicates that the reactivity of a C-F bond is significantly higher than a C-Cl bond in SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. nih.gov

A summary of factors influencing the reactivity of the C-3 fluorine is presented in the table below.

FactorInfluence on C-3 Fluorine Reactivity
Position on Pyridine Ring Less reactive than C-2 or C-4 positions due to less effective stabilization of the Meisenheimer intermediate. baranlab.orgstackexchange.com
Activating Groups Reactivity can be enhanced by the presence of additional electron-withdrawing groups on the pyridine ring.
Nucleophile Strength Stronger nucleophiles are generally required for substitution at the C-3 position compared to the C-2 or C-4 positions. acs.org
Leaving Group Ability Fluorine is a good leaving group in SNAr reactions on pyridines. nih.gov

Reactivity Profile of the 2-Fluorophenyl Moiety Fluorine Substituent

The fluorine atom on the 2-fluorophenyl ring is also a potential site for nucleophilic aromatic substitution. Its reactivity is influenced by the electronic nature of the 3-fluoro-2-pyridyl substituent. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, is a strong electron-withdrawing group, which can activate the attached phenyl ring towards nucleophilic attack.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nitrogen and Ring Carbons

The pyridine nitrogen in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. imperial.ac.uk It can be protonated by acids to form a pyridinium (B92312) salt or alkylated by electrophiles. rsc.org This reactivity is a general feature of pyridines. rsc.org The basicity of the nitrogen will be attenuated by the presence of the two electron-withdrawing fluorine atoms and the 2-fluorophenyl group.

Towards electrophilic aromatic substitution (EAS), the pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqpearson.com In acidic media, the nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqrsc.org If EAS were to occur, it would be expected to take place at the C-5 position, which is meta to the deactivating nitrogen and less sterically hindered.

Conversely, the pyridine ring is activated towards nucleophilic attack. The positions most susceptible to nucleophilic attack are C-4 and C-6 (para and ortho to the nitrogen, respectively), as the negative charge of the resulting intermediate can be delocalized onto the nitrogen atom. stackexchange.comuoanbar.edu.iqquimicaorganica.org The presence of the fluorine atom at C-3 and the 2-fluorophenyl group at C-2 will influence the regioselectivity of nucleophilic attack.

The reactivity of the pyridine ring carbons is summarized in the table below.

PositionReactivity towards ElectrophilesReactivity towards Nucleophiles
C-4 DeactivatedActivated stackexchange.comuoanbar.edu.iqquimicaorganica.org
C-5 Least deactivated uoanbar.edu.iqDeactivated
C-6 DeactivatedActivated uoanbar.edu.iq

Transformations via Functional Group Interconversions

The fluorine atoms in this compound can be considered as functional groups that can be transformed into other functionalities. As discussed in sections 3.1 and 3.2, nucleophilic aromatic substitution of the fluorine atoms can lead to the introduction of a variety of substituents, such as alkoxy, amino, and cyano groups. pipzine-chem.comossila.com

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are versatile intermediates that can facilitate further functionalization of the pyridine ring. For example, treatment of pyridine N-oxides with reagents like phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position, which can then be subjected to further nucleophilic substitution reactions. acs.orgnih.gov

The synthesis of multi-fluorinated biaryls often relies on cross-coupling reactions where one of the coupling partners is a fluorinated arene. nih.gov This highlights the potential of using this compound as a building block in the synthesis of more complex molecules through reactions that transform the C-F bonds.

Pathways and Mechanisms of Hydrogen Fluoride (B91410) Elimination in Related Compounds

Elimination of hydrogen fluoride (HF) is a potential reaction pathway for fluorinated compounds, particularly under basic or thermal conditions. In related fluorinated cyclic systems, base-induced HF elimination has been studied and is a known mechanism for the inactivation of certain enzymes by fluorinated substrate analogues. nih.gov The mechanism typically involves the abstraction of a proton adjacent to the fluorine-bearing carbon, followed by the expulsion of the fluoride ion. nih.gov

In the context of industrial processes, the removal of HF from mixtures containing pyridine is a relevant consideration, often achieved through stripping or distillation. google.com While not a direct study of the elimination from the title compound, it points to the general lability of HF in such systems. Another studied mechanism is a dehydrofluorination–addition–elimination process. rsc.org

For this compound, potential HF elimination could occur from the pyridine or the phenyl ring, depending on the reaction conditions and the presence of abstractable protons.

Role of Metalated Pyridine Intermediates in Subsequent Reactivity

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The pyridine nitrogen itself can act as a DMG, although its effectiveness can be variable. uwindsor.ca

For this compound, the pyridine nitrogen could direct lithiation to the C-6 position. Alternatively, the fluorine atom at C-3 could also act as a directing group, potentially leading to lithiation at the C-4 position. clockss.org Studies on the lithiation of 3-fluoropyridine have shown that the regioselectivity of deprotonation (at C-2 or C-4) can be controlled by the choice of lithiating agent and reaction conditions. researchgate.netsigmaaldrich.com

The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at specific positions on the pyridine ring. clockss.org

Potential Lithiation SiteDirecting GroupPotential Products
C-6 Pyridine Nitrogen6-substituted-3-fluoro-2-(2-fluorophenyl)pyridines
C-4 C-3 Fluorine4-substituted-3-fluoro-2-(2-fluorophenyl)pyridines

Derivatization via Meisenheimer-Type Pyridyl Anion Formation

The formation of a pyridyl anion represents an umpolung of the typical reactivity of the pyridine ring, transforming it from an electrophilic to a nucleophilic species. One modern approach to achieve this is through the formation of N-boryl pyridyl anions. jiaolei.group In this method, the pyridine reacts with a diboron (B99234) compound in the presence of a base to form an N-boryl pyridyl anion intermediate. This intermediate is a strong electron donor and a potent nucleophile, capable of reacting with various electrophiles. jiaolei.group

For this compound, the formation of an analogous N-boryl pyridyl anion would generate a highly reactive species. This could potentially react with electrophiles at the 4-position, leading to 4-substituted-1,4-dihydropyridine derivatives. Subsequent elimination or rearomatization could provide a route to functionalized pyridines that are not easily accessible through conventional methods.

While classic Meisenheimer complexes are typically formed by the attack of a nucleophile on an electron-deficient aromatic ring, the concept of generating an anionic pyridine species for subsequent reaction is a powerful strategy for derivatization.

Advanced Spectroscopic Characterization Methodologies for 3 Fluoro 2 2 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-2-(2-fluorophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for unambiguous signal assignment and complete structural confirmation.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, the spectrum is expected to show seven distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring and the four protons on the phenyl ring.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the two fluorine atoms. The protons on the pyridine ring are generally found at a lower field (higher ppm) compared to those on the phenyl ring. The fluorine atom at the 3-position of the pyridine ring will significantly influence the chemical shifts of adjacent protons through space and through bond coupling (J-coupling). Similarly, the fluorine on the phenyl ring will affect its neighboring protons.

The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined by the number of adjacent, non-equivalent protons, as described by the n+1 rule. Furthermore, the protons will exhibit coupling to the nearby ¹⁹F nuclei, leading to additional splitting of the signals (H-F coupling). These coupling constants are crucial for assigning specific protons to their positions on the rings.

Expected ¹H NMR Spectral Data for this compound (Note: The following are predicted values based on known substituent effects and data from analogous compounds. Solvent: CDCl₃)

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-4 (Py)7.4 - 7.6ddd³JH4-H5, ⁴JH4-H6, ⁴JH4-F3
H-5 (Py)7.2 - 7.4ddd³JH5-H4, ³JH5-H6, ⁵JH5-F3
H-6 (Py)8.3 - 8.5ddd³JH6-H5, ⁴JH6-H4, ⁵JH6-F3
H-3' (Ph)7.5 - 7.7ddd³JH3'-H4', ⁴JH3'-H5', ⁴JH3'-F2'
H-4' (Ph)7.1 - 7.3dtd³JH4'-H3', ³JH4'-H5', ⁵JH4'-F2'
H-5' (Ph)7.2 - 7.4ddd³JH5'-H4', ³JH5'-H6', ⁴JH5'-F2'
H-6' (Ph)7.3 - 7.5dtd³JH6'-H5', ⁴JH6'-H4', ³JH6'-F2'

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, one for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.

The carbons directly bonded to the electronegative fluorine atoms (C-3 and C-2') will exhibit large one-bond C-F coupling constants (¹JCF) and their signals will appear as doublets. Carbons that are two or three bonds away will show smaller ²JCF and ³JCF couplings, respectively. The carbons of the pyridine ring generally resonate at different chemical shifts from those of the phenyl ring, with C-2 and C-6 of the pyridine appearing at a lower field due to the influence of the nitrogen atom.

Expected ¹³C NMR Spectral Data for this compound (Note: The following are predicted values. Solvent: CDCl₃)

Carbon PositionExpected Chemical Shift (δ, ppm)Expected C-F Coupling (JCF, Hz)
C-2 (Py)155 - 158²JC2-F3
C-3 (Py)158 - 162¹JC3-F3 (large)
C-4 (Py)122 - 125²JC4-F3
C-5 (Py)123 - 126³JC5-F3
C-6 (Py)147 - 150⁴JC6-F3
C-1' (Ph)128 - 131²JC1'-F2'
C-2' (Ph)159 - 163¹JC2'-F2' (large)
C-3' (Ph)115 - 118²JC3'-F2'
C-4' (Ph)130 - 133³JC4'-F2'
C-5' (Ph)124 - 127⁴JC5'-F2'
C-6' (Ph)131 - 134³JC6'-F2'

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly observe fluorine atoms. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms (F-3 on the pyridine ring and F-2' on the phenyl ring). nih.gov The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments within a molecule. nih.gov

The chemical shifts of the fluorine signals are indicative of their electronic surroundings. Each fluorine signal will be split by nearby protons, exhibiting H-F coupling. This coupling information is complementary to that observed in the ¹H NMR spectrum and is invaluable for confirming structural assignments.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. It would show correlations between adjacent protons on the pyridine ring (H-4/H-5, H-5/H-6) and on the phenyl ring (H-3'/H-4', H-4'/H-5', H-5'/H-6'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would link each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and between the two aromatic rings. For instance, HMBC would show correlations between the protons on the phenyl ring and C-2 of the pyridine ring, and between the protons on the pyridine ring and C-1' of the phenyl ring, thus confirming the connection point between the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific vibrational modes. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings are expected in the 1600-1400 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations are strong in the IR and typically appear in the 1250-1000 cm⁻¹ range. The presence of two C-F bonds may lead to multiple bands in this region. researchgate.net

C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of less polar bonds. It would complement the IR data, especially for the symmetric stretching modes of the aromatic rings. The C-F stretching modes are also typically Raman active. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. The extended conjugation of the 2-phenylpyridine (B120327) system is expected to result in absorption maxima at longer wavelengths compared to isolated pyridine or benzene (B151609) rings. researchgate.net

n → π Transitions:* This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the pyridine ring. This transition is typically of lower energy and lower intensity compared to the π → π* transitions.

The presence of the fluorine substituents can cause a slight shift in the absorption maxima (a chromophoric shift) due to their electronic effects on the aromatic systems. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into its structural stability.

Molecular Weight Determination

The chemical formula for this compound is C₁₁H₇F₂N. The theoretical monoisotopic mass of this compound is calculated to be 191.0597 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺•), which is the ion formed by the removal of a single electron from the molecule. The presence of a prominent peak at or near this m/z value provides strong evidence for the identity of the compound.

Fragmentation Analysis

While specific experimental mass spectra for this compound are not widely available in published literature, a plausible fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of structurally similar compounds, such as 2-phenylpyridine and other fluorinated aromatic systems.

Upon ionization, the molecular ion of this compound is expected to undergo a series of fragmentation events, leading to the formation of several characteristic fragment ions. The stability of the biphenyl-like core structure suggests that the molecular ion would be relatively intense.

Key predicted fragmentation pathways include:

Loss of a Hydrogen radical (H•): This would result in an [M-1]⁺ ion, which is a common fragmentation for aromatic compounds.

Loss of a Fluorine radical (F•): The presence of two fluorine atoms makes the loss of a fluorine radical a probable event, leading to an [M-19]⁺ fragment.

Loss of Hydrogen Fluoride (B91410) (HF): A rearrangement followed by the elimination of a neutral HF molecule could lead to an [M-20]⁺ ion. This is a common fragmentation pathway for ortho-fluorinated biphenyl-type structures.

Loss of Hydrogen Cyanide (HCN): Fragmentation of the pyridine ring through the elimination of HCN is a characteristic pathway for pyridine-containing compounds, resulting in an [M-27]⁺ ion.

Cleavage of the C-C bond between the rings: While less common for stable biaryl systems, some degree of fragmentation at the inter-ring bond could occur, leading to ions corresponding to the fluorophenyl and fluoropyridinyl moieties.

The relative abundance of these fragment ions would depend on the ionization energy and the specific instrumentation used. The most stable ions, such as those with retained aromaticity, are expected to produce more intense peaks in the mass spectrum.

Theoretical Mass Spectrometry Data for this compound

The following table summarizes the predicted key ions and their theoretical mass-to-charge ratios (m/z) for this compound.

Ion Formula Theoretical m/z Description
[M]⁺•[C₁₁H₇F₂N]⁺•191.06Molecular Ion
[M-H]⁺[C₁₁H₆F₂N]⁺190.05Loss of a Hydrogen radical
[M-F]⁺[C₁₁H₇FN]⁺172.06Loss of a Fluorine radical
[M-HF]⁺•[C₁₁H₆FN]⁺•171.05Loss of Hydrogen Fluoride
[M-HCN]⁺•[C₁₀H₇F₂]⁺•164.05Loss of Hydrogen Cyanide from the pyridine ring
[C₆H₄F]⁺[C₆H₄F]⁺95.03Fluorophenyl cation
[C₅H₃FN]⁺•[C₅H₃FN]⁺•96.02Fluoropyridine radical cation

Computational and Theoretical Studies on 3 Fluoro 2 2 Fluorophenyl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide optimized geometries, energies, and various electronic properties that are crucial for understanding the molecule's behavior.

Density Functional Theory (DFT) has become a popular and reliable method for studying the electronic structure of molecules due to its favorable balance between accuracy and computational cost. researchgate.net The choice of the functional and the basis set is critical for obtaining accurate results.

For aromatic and heterocyclic compounds like pyridine (B92270) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent agreement with experimental data for molecular structures and vibrational spectra. researchgate.netresearchgate.net Other functionals, such as the long-range corrected CAM-B3LYP and ωB97XD, or the M06-2X functional, are often employed, especially for calculating excited-state properties, as they can provide more accurate predictions of vertical excitation energies compared to global hybrids like B3LYP. nih.gov

The selection of a basis set is equally important. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for these types of molecules. researchgate.net This basis set includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for flexibility in the shape of the electron density, which is essential for describing bonding in cyclic systems. researchgate.net The combination of a functional like B3LYP with a basis set such as 6-311++G(d,p) is a common starting point for the geometric optimization and electronic structure calculation of fluorinated pyridine derivatives. researchgate.netresearchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyridine Derivatives

CategoryExamplesTypical Application
Hybrid Functionals B3LYP, PBE0Ground-state geometry, vibrational frequencies
Range-Separated Functionals CAM-B3LYP, ωB97XDExcited states, charge-transfer properties, UV-Vis spectra
Meta-GGA Functionals M06-2XThermochemistry, non-covalent interactions
Pople Style Basis Sets 6-31G(d), 6-311G(d,p), 6-311++G(d,p)General purpose, good balance of speed and accuracy
Dunning Style Basis Sets cc-pVDZ, aug-cc-pVTZHigh-accuracy calculations, benchmarking

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameterization. While computationally more demanding than DFT, they often serve as benchmarks for validating DFT results. researchgate.net For instance, MP2 calculations with correlation-consistent basis sets like cc-pVTZ have been used to compute the molecular structures of halopyridines for comparison with DFT and experimental values. researchgate.net These methods are particularly valuable for systems where DFT might struggle, such as those with significant non-covalent interactions or near-degeneracy of electronic states. Comparing the optimized geometry and relative energies from ab initio methods with DFT results helps to ensure the reliability of the chosen computational approach. fu-berlin.de

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For 3-Fluoro-2-(2-fluorophenyl)pyridine, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be distributed over the π-systems of the pyridine and phenyl rings, while the LUMO would also be located on these aromatic systems. The precise location of the largest orbital lobes indicates the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for a Fluorinated Biarylpyridine System

ParameterValue (eV)Interpretation
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eVReflects chemical reactivity and kinetic stability

Note: These are representative values. Actual values for this compound would require specific calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Bonding

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding, charge distribution, and intramolecular charge transfer (ICT) interactions. uni-muenchen.de

Through a second-order perturbation theory analysis within the NBO framework, one can evaluate the stabilization energy (E(2)) associated with donor-acceptor interactions. researchgate.net These interactions occur when charge is delocalized from a filled Lewis-type NBO (donor) to an empty non-Lewis NBO (acceptor), such as an antibonding (σ* or π) orbital. wikipedia.org For this compound, significant interactions would be expected between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of the aromatic rings (e.g., n(N) → π and n(F) → σ*). These hyperconjugative interactions stabilize the molecule and are key to understanding the effects of the fluoro substituents on the electronic structure. NBO analysis also provides information on atomic charges and the hybrid composition of bonds. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP is plotted onto a constant electron density surface, and different potential values are represented by different colors. wolfram.com

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net In this compound, these negative regions are expected to be located around the electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the fluorine atoms. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms of the aromatic rings. The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its relation to chemical reactivity. uni-muenchen.de

Theoretical Prediction and Experimental Verification of Spectroscopic Properties

A crucial test for the validity of a computational method is its ability to reproduce experimental data, such as vibrational and electronic spectra. researchgate.net

Vibrational Frequencies (IR and Raman): DFT calculations, particularly with the B3LYP functional, are highly effective at predicting the vibrational frequencies of molecules. researchgate.netresearchgate.net Theoretical vibrational spectra can be calculated for this compound and compared with experimental FT-IR and FT-Raman spectra. A good agreement between the calculated and observed wavenumbers, after applying a suitable scaling factor to account for anharmonicity and method limitations, confirms the accuracy of the optimized molecular structure and the force field calculations. researchgate.net This comparison also allows for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule.

UV-Vis Maxima: Electronic transitions and UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. For molecules with potential charge-transfer characteristics, range-separated functionals like CAM-B3LYP are often more reliable than standard hybrid functionals. nih.gov Comparing the calculated maximum absorption wavelength (λmax) with the experimental spectrum helps to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and validates the theoretical approach used to describe the molecule's excited states.

Conformational Landscape Analysis and Rotational Barriers

The conformational flexibility of biaryl systems like this compound is primarily defined by the rotation around the single bond connecting the pyridine and phenyl rings. This rotation dictates the molecule's three-dimensional shape, which in turn influences its physical properties and ability to interact with other molecules.

Conformational Landscape: The conformational landscape is explored computationally by performing a relaxed potential energy surface (PES) scan. This involves systematically rotating the C-C inter-ring bond (defined by the dihedral angle, φ) and calculating the relative energy at each step, typically using Density Functional Theory (DFT) methods. For this compound, the presence of fluorine atoms on both rings introduces significant electronic and steric effects. The ground state, or lowest energy conformation, is predicted to be non-planar due to steric repulsion between the hydrogen atom at the C6 position of the pyridine ring and the fluorine atom at the C2' position of the phenyl ring. Computational studies on analogous 2-phenylpyridine (B120327) systems confirm that the energy minimum occurs at a twisted dihedral angle. nih.gov

Rotational Barriers: The PES scan also reveals the energy barriers to rotation. Two primary transition states are typically identified:

Syn-planar transition state (φ = 0°): Where the pyridine nitrogen and the second fluorine atom are eclipsed. This conformation is generally the highest in energy due to maximal steric hindrance.

Anti-planar transition state (φ = 180°): A fully planar conformation that is also energetically unfavorable compared to the twisted ground state, but typically lower in energy than the syn-planar state.

The energy difference between the ground state and these planar transition states represents the rotational barrier. These barriers are crucial for understanding the molecule's dynamic behavior and whether it can exhibit atropisomerism (the existence of stable, separable rotamers). DFT calculations are a standard method for estimating these barriers. acs.orgnih.govmdpi.com

Table 1: Representative Calculated Rotational Barriers for a 2-Phenylpyridine System This table presents typical data for an analogous system to illustrate the expected values for this compound, as determined by DFT calculations.

ParameterDihedral Angle (φ)Relative Energy (kcal/mol)Description
Ground State~45°0.0Most stable, non-planar conformation
Planar Transition State (TS1)~2.1 - 4.0Syn-planar, high-energy barrier due to steric clash
Orthogonal Transition State (TS2)90°~2.0 - 3.5Perpendicular arrangement, often a secondary barrier

Data adapted from computational studies on biphenyl (B1667301) and 2-phenylpyridine systems. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govyoutube.com By mapping properties onto this unique molecular surface, one can deconstruct the complex packing into a simple two-dimensional fingerprint plot.

Expected Intermolecular Contacts: While a specific crystal structure for this compound is not publicly available, analysis of similar fluorinated phenylpyridine compounds allows for a detailed prediction of its supramolecular assembly. nih.govnih.gov The primary interactions governing the crystal packing are expected to be:

H···H Contacts: Typically the most abundant interaction, representing van der Waals forces.

H···F/F···H Contacts: Weak hydrogen bonds involving the electronegative fluorine atoms.

N···H/H···N Contacts: Potential hydrogen bonds involving the pyridine nitrogen acting as an acceptor.

π–π Stacking: The aromatic nature of both rings facilitates stacking interactions, which can be identified by characteristic features in the Hirshfeld surface shape index and fingerprint plots.

2D Fingerprint Plots: These plots summarize the frequency of different intermolecular contacts. Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. The plots for this compound would be expected to show distinct spikes and regions corresponding to the specific interactions mentioned above.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface Area Based on analyses of analogous fluorinated and nitrogen-containing aromatic compounds.

Interaction TypePredicted Contribution (%)Description
H···H~40 - 50%Dominant van der Waals forces. nih.gov
C···H / H···C~20 - 35%Significant contribution from C-H···π and other contacts. nih.gov
H···F / F···H~5 - 15%Key interactions due to the presence of fluorine.
N···H / H···N~2 - 5%Hydrogen bonding involving the pyridine nitrogen. nih.gov
C···C~2 - 5%Indicative of π–π stacking interactions. nih.gov
Other (C···N, C···F, etc.)~1 - 4%Minor contributions from other heteroatom contacts.

Solvation Effects on Electronic Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used computational methods to simulate these effects. pyscf.orgacs.orggoogle.com These models treat the solvent as a continuous medium with a defined dielectric constant (ε), and the solute is placed within a cavity in this medium.

Influence on Electronic Properties: For a polar molecule like this compound, changing the solvent polarity is predicted to have several key effects:

Dipole Moment: The dipole moment is expected to increase in more polar solvents due to the stabilization of the molecule's charge distribution by the solvent's reaction field.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are altered by the solvent. Generally, polar solvents will stabilize both orbitals, but often to different extents, leading to a change in the HOMO-LUMO energy gap. This gap is a critical indicator of chemical reactivity and electronic excitation energy.

UV-Vis Spectra: A change in the HOMO-LUMO gap directly affects the electronic absorption spectrum. A shift in the maximum absorption wavelength (λ_max) is often observed when moving between solvents of different polarities (solvatochromism).

These calculations are essential for understanding reaction mechanisms in solution and for designing molecules with specific optical properties. researchgate.netnih.gov

Table 3: Conceptual Solvation Effects on Key Electronic Properties This table illustrates the expected trends for this compound when simulated in different solvents using a continuum model.

PropertyNon-Polar Solvent (e.g., Toluene, ε ≈ 2.4)Polar Solvent (e.g., Water, ε ≈ 78.4)Expected Trend
Dipole MomentLower ValueHigher ValueIncreases with solvent polarity.
HOMO-LUMO GapHigher ValueLower ValueTends to decrease with solvent polarity.
λ_max (UV-Vis)Shorter WavelengthLonger WavelengthRed shift (bathochromic shift) is likely.

Computational Molecular Docking Studies (Theoretical Ligand-Protein Interaction Prediction)

Computational molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Given the structural similarity of the phenylpyridine scaffold to known bioactive molecules, particularly protein kinase inhibitors, it is a valuable tool for assessing the potential of this compound as a therapeutic agent. researchgate.netnih.gov

Methodology and Potential Targets: The docking process involves placing the 3D structure of the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity. Protein kinases, which feature a well-defined ATP-binding pocket, are a common target class for pyridine-containing inhibitors. nih.govmdpi.com

Predicted Ligand-Protein Interactions: In a hypothetical docking simulation with a protein kinase, this compound is predicted to form several key interactions:

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor and is likely to interact with backbone amide protons in the "hinge" region of the kinase active site (e.g., with residues like Cysteine or Leucine). researchgate.net

Hydrophobic Interactions: The phenyl and pyridine rings provide surfaces for hydrophobic interactions with non-polar amino acid residues such as Leucine, Valine, and Alanine.

Fluorine Interactions: The fluorine atoms can participate in favorable interactions within the binding pocket. They can act as weak hydrogen bond acceptors and form orthogonal multipolar interactions with backbone carbonyl groups. nih.govnih.gov

π–π Stacking: The aromatic rings can engage in π-stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These theoretical predictions provide a rational basis for the design and optimization of new inhibitors and help to elucidate the molecular basis of their activity. acs.org

Table 4: Predicted Interactions of this compound in a Hypothetical Kinase Binding Site

Interaction TypeLigand Moiety InvolvedPotential Interacting Residue(s)
Hydrogen Bond (Acceptor)Pyridine NitrogenCys, Leu, Asp (backbone or side chain)
Halogen/Dipole InteractionFluoro SubstituentsBackbone Carbonyls, Polar Residues
Hydrophobic ContactPhenyl & Pyridine RingsLeu, Val, Ile, Ala, Met
π–π StackingPhenyl & Pyridine RingsPhe, Tyr, Trp, His

The Enigmatic Profile of this compound: A Survey of Its Synthetic Potential

Despite the growing interest in fluorinated pyridine scaffolds within medicinal chemistry and materials science, the specific compound this compound remains a molecule of largely unexplored potential. A comprehensive survey of scientific literature reveals a notable absence of dedicated research on its applications in advanced organic synthesis. This article, therefore, aims to outline the prospective roles of this compound based on the well-established reactivity and utility of related fluorinated biaryl pyridine structures, while clearly noting the current lack of specific data for the title compound.

Role of 3 Fluoro 2 2 Fluorophenyl Pyridine As a Scaffold in Medicinal Chemistry Research

Strategic Influence of Fluorine Substitution on Electronic Properties and Molecular Interactions

The introduction of fluorine, the most electronegative element, into organic molecules like 3-Fluoro-2-(2-fluorophenyl)pyridine has profound effects on their electronic properties and molecular interactions. researchgate.net When attached to a carbon atom, fluorine forms the strongest single bond in organic chemistry, a result of the significant electrostatic attraction between the partially positive carbon (δ+) and partially negative fluorine (δ-) atoms. researchgate.net This high polarity is a key influencer of the molecule's behavior.

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, a concept known as pKa perturbation. researchgate.net In the context of the pyridine (B92270) ring, which is basic, the presence of a fluorine atom can modulate its basicity, which in turn affects its interaction with biological targets and its solubility profile. The C-F bond, while highly polarized, is a weak coordinator and does not typically donate its lone pair of electrons. researchgate.net However, it can participate in various non-covalent interactions that are crucial for drug-receptor binding. These interactions can be electrostatic or involve dipole-dipole interactions.

Table 1: Effects of Fluorine Substitution on Molecular Properties
PropertyInfluence of Fluorine SubstitutionReference
Electronic Properties Strong electron-withdrawing effect alters charge distribution. researchgate.net
Bond Strength Forms a very strong and stable C-F bond. researchgate.net
Acidity/Basicity (pKa) Modulates the pKa of nearby functional groups. researchgate.net
Metabolic Stability Can block sites of metabolic oxidation, increasing stability. nih.govnih.gov
Molecular Interactions Can participate in hydrogen bonds, dipole-dipole, and other non-covalent interactions. researchgate.net
Conformation Can influence molecular conformation due to steric and electronic effects. researchgate.net

The Pyridine Moiety as a Privileged Structure in Contemporary Drug Discovery Programs

The pyridine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure." researchgate.netrsc.org This designation stems from its frequent appearance in a diverse array of FDA-approved drugs and biologically active compounds. researchgate.netrsc.org Its prevalence is due to a unique combination of physicochemical properties that make it an ideal scaffold for drug design. nih.govrmit.edu.vn

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity to the molecule, which can be crucial for forming strong interactions with biological targets. nih.govopenaccessjournals.com The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic residues in protein binding sites. Furthermore, the pyridine scaffold provides a versatile template that can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's pharmacological properties. nih.govnih.gov

The incorporation of a pyridine motif can enhance a drug's solubility and its ability to cross biological membranes, thereby improving its pharmacokinetic profile. nih.gov Pyridine and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netopenaccessjournals.com This versatility has made the pyridine scaffold a central focus in the development of new therapeutic agents for a multitude of diseases. rsc.org

Table 2: Examples of Biological Activities of Pyridine-Containing Compounds
Biological ActivityExamples of Pyridine-Containing ScaffoldsReference
Antimicrobial Thiazolidinedione-based pyridines, Pyridine-thiosemicarbazones openaccessjournals.comnih.gov
Antiviral Pyridinone non-nucleoside reverse transcriptase inhibitors (e.g., Doravirine) nih.gov
Anticancer Imidazo[1,2-a]pyridine derivatives, Pyridothienopyrimidines researchgate.netnih.gov
Anti-inflammatory Compounds targeting COX inhibition nih.gov
Antidiabetic Thieno-pyridine derivatives as hepatic gluconeogenesis inhibitors nih.gov
Vasodilators Milrinone, Amrinone nih.gov

Structure-Activity Relationship (SAR) Studies on Fluorinated Pyridine Scaffolds in Target Binding

The introduction of fluorine atoms, as in the case of this compound, is a key modification. The position of the fluorine on the pyridine ring can significantly affect the molecule's interaction with a target protein. For instance, a fluorine atom at a specific position might enhance binding by forming a favorable hydrogen bond or by altering the electronic landscape of the pyridine ring to complement the electrostatic environment of the binding pocket.

SAR studies on related heterocyclic compounds have shown that the nature and position of other substituents are also critical. For example, in a series of pyridine derivatives, the addition of methoxy (B1213986) (O-CH3) groups was found to increase antiproliferative activity, while the presence of bulky groups or certain halogens could decrease it. nih.gov Similarly, in kinase inhibitors, a pyridine ring within the scaffold can significantly improve activity, and the presence of a bromine atom on an adjacent phenyl ring can lead to potent inhibition. acs.org

Molecular docking studies often complement SAR to visualize how these structural modifications affect the binding mode of the compound within the active site of a target enzyme or receptor. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for potent activity. acs.org

Theoretical and Design Considerations for Metabolic Stability and Pharmacokinetic Enhancement through Fluorination

One of the primary reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability and, consequently, their pharmacokinetic profile. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond. capes.gov.br This makes fluorination a powerful strategy to block metabolic "soft spots" on a molecule, which are sites prone to oxidative metabolism by cytochrome P450 enzymes. nih.gov

By strategically placing a fluorine atom on an aromatic ring, as seen in the 2-fluorophenyl group of this compound, it is possible to prevent hydroxylation at that position, a common metabolic pathway that leads to drug inactivation and clearance. nih.gov This strategy has been successfully employed in numerous drug development programs to improve the half-life and oral bioavailability of drug candidates. mdpi.com

Design Principles for Novel Bioactive Compounds Utilizing the this compound Motif

The this compound motif serves as a valuable starting point for the design of novel bioactive compounds. nih.gov Several key design principles can be applied when using this scaffold to develop new therapeutic agents.

A primary strategy involves the further functionalization of the pyridine ring or the fluorophenyl ring. mdpi.com Introducing different substituents at various positions can modulate the compound's biological activity and selectivity for a specific target. For example, the synthesis of a series of derivatives with different functional groups can lead to the identification of compounds with potent and selective inhibitory activity against specific kinases or other enzymes. nih.gov

Another design principle is based on the concept of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores or privileged structures. mdpi.com This can lead to the development of multi-target agents that act on different biological pathways, which can be particularly beneficial for complex diseases like cancer. nih.gov

Computational methods, such as molecular docking and virtual screening, are instrumental in the rational design of new compounds based on this motif. mdpi.com These techniques can predict how modifications to the scaffold will affect its binding to a target protein, allowing for the prioritization of synthetic efforts towards the most promising candidates. Furthermore, synthetic strategies that allow for the efficient and diverse modification of the core structure are crucial for exploring the chemical space around the this compound motif. acs.org The ultimate goal is to leverage the unique properties of this fluorinated scaffold to create novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Advanced Structural Characterization and Conformational Analysis of 3 Fluoro 2 2 Fluorophenyl Pyridine

Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

In the case of 3-Fluoro-2-(2-fluorophenyl)pyridine, the presence of fluorine atoms at the 3-position of the pyridine (B92270) ring and the 2-position of the phenyl ring introduces significant steric and electronic perturbations. It is anticipated that these substituents would lead to a non-planar conformation in the solid state to alleviate steric strain. The crystal packing is likely to be influenced by a variety of intermolecular interactions, including dipole-dipole interactions arising from the polar C-F bonds, and potential weak hydrogen bonds.

Analysis of Dihedral Angles, Torsions, and Conformational Preferences

The conformational landscape of this compound is primarily defined by the torsional or dihedral angle between the pyridine and fluorophenyl rings. This rotation around the central C-C bond gives rise to different conformers. Computational studies on 2-phenylpyridine (B120327) and its derivatives have shown that the planar conformation is often disfavored due to steric clashes between the ortho-hydrogens of the two rings. researchgate.net

For this compound, the steric hindrance is exacerbated by the presence of the fluorine atoms. Density Functional Theory (DFT) calculations on similar fluorinated biaryl systems suggest that the equilibrium dihedral angle would be significantly twisted from planarity. The barrier to rotation around the C-C bond is another crucial parameter. If this barrier is sufficiently high (typically >20 kcal/mol), it can lead to atropisomerism, where the different conformers can be isolated as stable, non-interconverting isomers at room temperature. nih.gov Given the substitution pattern, it is plausible that this compound could exhibit such behavior.

ParameterPredicted Value/CharacteristicBasis of Prediction
Inter-ring Dihedral Angle Significantly non-planarSteric hindrance from ortho-substituents
Rotational Barrier Potentially high, may lead to atropisomerismSteric bulk of fluorine atoms
Most Stable Conformer Twisted conformationMinimization of steric repulsion

Precise Determination of Bond Lengths and Angles within the Pyridine and Fluorophenyl Moieties

While precise experimental values for this compound are unavailable, DFT calculations can provide reliable predictions for its bond lengths and angles. ruc.dknih.gov In general, the introduction of fluorine, a highly electronegative atom, is expected to shorten the C-F bond and influence the bond lengths and angles of the adjacent carbon atoms within the aromatic rings.

Within the pyridine ring, the C-F bond at the 3-position is expected to be in the range of 1.34-1.36 Å. The C-C and C-N bond lengths within the pyridine ring will likely show minor deviations from those in unsubstituted pyridine due to the electronic influence of the fluorine and the fluorophenyl group. Similarly, in the 2-fluorophenyl ring, the C-F bond will be a dominant feature, and the C-C bond lengths will be typical for a substituted benzene (B151609) ring. The bond angles within the rings are expected to be close to the ideal 120° for sp² hybridized carbons, with some distortion around the points of substitution to accommodate the substituents.

Bond/AnglePredicted Value RangeRationale
C-F (Pyridine) 1.34 - 1.36 ÅHigh electronegativity of fluorine
C-F (Phenyl) 1.34 - 1.36 ÅHigh electronegativity of fluorine
C-C (inter-ring) 1.48 - 1.50 ÅSingle bond between sp² carbons
Ring Bond Angles ~120°sp² hybridization with minor distortions

Characterization of Intramolecular Non-covalent Interactions (e.g., F...H, π-stacking)

Intramolecular non-covalent interactions are expected to play a crucial role in dictating the preferred conformation of this compound. The close proximity of the fluorine atom on the pyridine ring and a hydrogen atom on the phenyl ring (and vice-versa) could lead to the formation of weak intramolecular F...H hydrogen bonds. These interactions, although individually weak, can collectively contribute to the stabilization of a particular twisted conformation.

Spectroscopic Evidence for Dynamic Conformational Changes and Tautomerism

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating dynamic processes such as conformational changes and tautomerism. In the case of this compound, variable temperature NMR studies could provide evidence for restricted rotation around the C-C bond. If the rotational barrier is in the appropriate range, coalescence of signals corresponding to the different conformers might be observed as the temperature is varied. nih.gov

Prototropic tautomerism, involving the migration of a proton, is a known phenomenon in certain substituted pyridines. ruc.dknih.govresearchgate.net For this compound, while the most stable tautomer is undoubtedly the one depicted, the possibility of other tautomeric forms, although likely present in very low concentrations, cannot be entirely ruled out without specific experimental investigation. The presence of fluorine substituents could potentially influence the acidity of ring protons and the basicity of the nitrogen atom, which in turn could affect any tautomeric equilibria.

Academic Analysis of Patent Literature Involving 3 Fluoro 2 2 Fluorophenyl Pyridine

Systematic Review of Patented Synthetic Methodologies

The synthesis of 3-fluoro-2-(2-fluorophenyl)pyridine and related fluorinated pyridine (B92270) structures is a subject of significant interest in patent literature, driven by their application as key intermediates in the production of pharmaceuticals and agrochemicals. google.com A systematic review of patents reveals several predominant synthetic strategies, each with distinct advantages and limitations.

A common approach involves the modification of pre-existing pyridine rings. One such method is the diazotization of aminopyridines followed by fluorination. For instance, a patented process describes the diazotization of a 3-amino-2-halopyridine in the presence of hydrogen fluoride (B91410) to yield a 3-fluoro-2-halopyridine. google.com This intermediate can then be subjected to a subsequent fluorination step to introduce the second fluorine atom or coupled with other aromatic rings. Another patent highlights an improved Balz-Schiemann reaction for preparing fluoropyridine compounds from aminopyridine precursors, aiming to overcome harsh reaction conditions and minimize side reactions, making the process more suitable for industrial-scale production. google.com

Halogen exchange reactions represent another significant category of patented methodologies. These processes typically involve the reaction of a chlorinated pyridine derivative with a fluoride source, such as potassium fluoride. googleapis.comepo.org The efficiency of this exchange is often enhanced by the use of aprotic polar solvents and sometimes catalysts. googleapis.comepo.org For example, one patent discloses a process where a chlorine-containing pyridine is treated with an alkali-metal fluoride in a solvent mixture of an aprotic amide and an aromatic hydrocarbon to improve yields and selectivity. googleapis.com Another patented method employs a catalytic amount of a halide of an organometal or a metal from the iron, nickel, or copper groups to facilitate the chlorine-to-fluorine replacement. epo.org

Direct fluorination of pyridine rings is also a patented strategy, though it can be challenged by the aggressive nature of elemental fluorine. google.com One patent describes the direct fluorination of substituted pyridines at low temperatures to selectively introduce a fluorine atom at the 2-position. google.com

More recently, methods involving the construction of the fluorinated pyridine ring from acyclic precursors have been patented. These often provide greater flexibility in introducing various substituents. One such approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine (B146971) core. acs.org This method allows for the assembly of the pyridine ring from two ketone components. acs.org

The table below summarizes key patented synthetic routes for fluorinated pyridines, including the preparation of the specific compound this compound or its close analogs.

Table 1: Patented Synthetic Methodologies for Fluorinated Pyridines

Patent/Reference Synthetic Approach Starting Materials Key Reagents/Conditions Outcome
DE3577704D1 Diazotization and Halogen Exchange 3-amino-2-halopyridine Hydrogen fluoride, fluorinating agent 2,3-difluoropyridines
CN102898358A Improved Balz-Schiemann Reaction Aminopyridine compounds Brominating and fluorinating agents Fluoropyridine compounds
EP 0192287 A2 Halogen Exchange Chlorine-containing pyridine derivative Alkali-metal fluoride, aprotic amide/aromatic hydrocarbon solvent mixture Fluorinated pyridines
Patent 0044890 Catalytic Halogen Exchange Chlorinated pyridine compound Alkali metal fluoride, organometal or metal halide catalyst Fluoropyridine compound
US4786733A Direct Fluorination Substituted pyridines Elemental fluorine, inert solvent, low temperature 2-fluoro substituted pyridines
J. Org. Chem. acs.org Ring Construction via Photoredox Catalysis α,α-difluoro-β-iodoketones, silyl enol ethers fac-Ir(ppy)₃, blue LED irradiation, ammonium acetate Diversely substituted 3-fluoropyridines
US3296269A Halogen Exchange 2-chloropyridine Potassium bifluoride, high temperature (250-370°C) 2-fluoropyridine (B1216828)

Trends in Patenting Fluorinated Pyridine-Based Chemical Entities

The patent landscape for fluorinated pyridine-based chemical entities reveals several key trends, underscoring their escalating importance in modern chemistry and technology. A significant portion of patents are centered on the development of novel and more efficient synthetic methods for these compounds. google.comgoogleapis.comvcu.edu This is driven by the fact that the introduction of fluorine into a pyridine ring can be challenging, and conventional methods often suffer from low yields and harsh reaction conditions. vcu.edu Consequently, there is a strong emphasis on creating scalable, cost-effective, and environmentally benign processes. For example, patents have been filed for processes that reduce the number of synthetic steps, such as one-pot syntheses, and for the use of novel catalysts to improve reaction efficiency and selectivity. acs.orgvcu.edu

A major driver for the patenting of fluorinated pyridines is their use as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). vcu.edursc.org The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov Patents frequently claim broad classes of fluorinated pyridine derivatives for the treatment of a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. rsc.org For example, derivatives of this compound are likely to be patented as intermediates for complex molecules targeting kinases and other enzymes.

In addition to pharmaceuticals, there is a noticeable trend in the patenting of fluorinated pyridines for applications in agrochemicals, such as herbicides and pesticides. google.comgoogle.com The fluorine substituent can enhance the biological activity and environmental persistence of these compounds. Patents in this area often focus on specific substitution patterns on the pyridine ring that maximize efficacy against target pests while minimizing off-target effects.

Furthermore, there is a growing interest in the use of fluorinated pyridines in materials science. nih.gov Their unique electronic properties make them suitable for applications in liquid crystals and organic electronics. google.com Patents in this domain often claim specific fluorinated pyridine structures that exhibit desirable properties such as high thermal stability and specific liquid crystalline phases. google.com

Academic Implications and Opportunities Arising from Patented Synthetic Routes and Applications

The wealth of information contained within patent literature on the synthesis and application of this compound and related compounds presents significant academic implications and opportunities. The synthetic methodologies disclosed in patents, often developed for large-scale industrial production, can provide academic researchers with robust and optimized procedures that may not be readily available in traditional academic journals. acs.org For example, a patented route for a complex molecule might detail a highly efficient catalytic system or a novel purification method that could be adapted for other academic pursuits. acs.org The optimization of reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity on an industrial scale offers valuable insights for laboratory-scale synthesis. acs.org

A critical analysis of patented synthetic routes can also inspire new academic research directions. Identifying the limitations or challenges of existing patented methods can lead to the development of novel, more efficient, or more sustainable synthetic strategies. For instance, if a patented synthesis relies on expensive or hazardous reagents, an academic project could focus on developing a greener alternative. The exploration of novel catalytic systems, inspired by but distinct from those in patents, could lead to new discoveries in fundamental chemistry.

The applications of fluorinated pyridines claimed in patents, particularly in medicinal chemistry, can highlight underexplored biological targets or novel mechanisms of action. Academics can investigate the structure-activity relationships of these patented compounds in greater detail, potentially leading to the design of more potent and selective therapeutic agents. Furthermore, the development of new analytical methods to study the metabolism and pharmacokinetics of these patented compounds represents another area of academic opportunity.

The table below outlines some of the academic implications and potential research opportunities arising from the patented literature on fluorinated pyridines.

Table 2: Academic Implications and Opportunities from Patent Literature

Area Academic Implication Research Opportunity
Synthetic Chemistry Access to optimized and scalable synthetic protocols. acs.org Development of greener, more efficient, or novel synthetic methodologies.
Understanding of industrial challenges in synthesis. Exploration of new catalytic systems and reaction mechanisms.
Medicinal Chemistry Identification of novel biological targets and scaffolds. In-depth structure-activity relationship (SAR) studies.
Insights into the design of drug candidates. Design and synthesis of next-generation therapeutic agents with improved properties.
Analytical Chemistry Need for methods to analyze complex fluorinated molecules. Development of novel analytical techniques for characterization and quantification.
Understanding of metabolic pathways of patented compounds. Investigation of the metabolism and pharmacokinetics of new chemical entities.
Materials Science Discovery of new fluorinated building blocks for advanced materials. Exploration of the physical and electronic properties of novel fluorinated pyridine derivatives.

Future Research Directions and Emerging Paradigms for 3 Fluoro 2 2 Fluorophenyl Pyridine

Development of Greener and More Sustainable Synthetic Pathways

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods for producing 3-Fluoro-2-(2-fluorophenyl)pyridine. Future research will likely prioritize pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of development include:

Catalytic C-H Activation: Direct C-H functionalization of pyridine (B92270) and fluorobenzene (B45895) precursors offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Research into efficient and selective catalysts, potentially based on earth-abundant metals, will be crucial. A rhodium(III)-catalyzed C-H functionalization approach has already shown promise for preparing multisubstituted 3-fluoropyridines. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The transition of existing batch syntheses of fluorinated pyridines to flow processes is a promising avenue for sustainable production.

Alternative Solvents: Exploration of greener solvent systems, such as supercritical fluids (like CO2), ionic liquids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. nih.gov

Avoiding Hazardous Reagents: Traditional fluorination methods often employ hazardous reagents like elemental fluorine or antimony trifluoride (SbF3). dovepress.com Future syntheses will aim to replace these with safer alternatives. For instance, methods using pyridine N-oxides as precursors for fluorination are being explored to circumvent harsh reaction conditions. nih.govacs.org A patent describes a synthesis method avoiding expensive and hazardous materials like (poly)fluorophenylboronic acid and palladium catalysts by using cheaper (poly)fluorophenyl and nickel compounds. nus.edu.sg

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is fundamental for optimizing existing methods and designing new ones.

Future mechanistic investigations will likely focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the influence of substituents on reactivity. researchgate.net Such studies can elucidate the role of catalysts and predict the regioselectivity of reactions.

Kinetic Analysis: Detailed kinetic studies of key synthetic steps, such as cross-coupling reactions or nucleophilic aromatic substitutions, will help in identifying rate-determining steps and optimizing reaction conditions for maximum efficiency.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as ReactIR or process NMR, can allow for real-time monitoring of reactions, providing crucial data on the formation of intermediates and byproducts.

Integration of Advanced Machine Learning and AI in Computational Design and Prediction

The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. For this compound, this integration can accelerate the design of derivatives with desired properties.

Emerging paradigms in this area include:

Predictive Modeling: Machine learning models, trained on existing datasets of fluorinated compounds, can predict various physicochemical and biological properties, such as solubility, lipophilicity, and bioactivity. acs.orgresearchgate.net This allows for the rapid virtual screening of large libraries of potential derivatives.

De Novo Design: Generative AI models can design novel molecular structures based on a set of desired properties, offering innovative scaffolds derived from the this compound core. Research has already shown the use of AI to design and integrate pyridine derivatives. nih.gov

Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions, including yields and potential side products. specialchem.com This can significantly streamline the process of planning and optimizing synthetic routes. rsc.org

Table 1: Potential Applications of AI in the Study of this compound

AI ApplicationDescriptionPotential Impact
Property Prediction Models trained to predict lipophilicity, solubility, and other key properties of organofluorine molecules. acs.orgresearchgate.netAccelerates the screening of virtual compound libraries, prioritizing candidates for synthesis.
Reaction Outcome Prediction Algorithms that predict the products and yields of chemical reactions based on starting materials and conditions. specialchem.comOptimizes synthetic routes and reduces experimental effort.
De Novo Molecular Design Generative models that create novel molecular structures with desired characteristics.Leads to the discovery of innovative derivatives with enhanced performance for specific applications.

Exploration of Novel Derivatization Strategies for Specific Molecular Targets

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives. Future research will focus on developing novel derivatization strategies to tailor molecules for specific biological targets or material science applications.

Key strategies include:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the core structure in the final steps of a synthesis allows for the rapid generation of a diverse library of analogues.

Bioisosteric Replacement: The fluorine atoms and the pyridine nitrogen offer opportunities for bioisosteric modifications to improve potency, selectivity, and pharmacokinetic properties of biologically active derivatives.

Click Chemistry: The use of click chemistry reactions can facilitate the efficient and modular assembly of complex molecules from the this compound core.

Expansion of Applications in Interdisciplinary Fields, Including Chemical Biology and Advanced Materials

The unique properties conferred by the fluorine atoms make this compound and its derivatives attractive candidates for a variety of applications beyond traditional medicinal chemistry.

Chemical Biology: Fluorinated molecules are valuable tools in chemical biology. Derivatives of this compound could be developed as:

Molecular Probes: For use in 19F NMR spectroscopy to study biological systems.

Photoaffinity Labels: To identify the binding partners of biologically active compounds.

Metabolic Labels: To trace the fate of molecules in biological pathways.

Advanced Materials: The introduction of fluorinated moieties can significantly impact the properties of organic materials. Research in this area could lead to the development of:

Organic Electronics: Fluorinated bipyridines can be used as ligands in metal complexes for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Fluoropolymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. mdpi.com

Coordination Polymers and MOFs: The pyridine nitrogen provides a coordination site for the construction of metal-organic frameworks (MOFs) and coordination polymers with tunable properties for applications in gas storage, catalysis, and sensing. researchgate.net

Methodological Advancements in Spectroscopic and Structural Characterization

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be required for their unambiguous characterization.

Future advancements will likely involve:

Advanced NMR Spectroscopy: The use of multi-dimensional and solid-state NMR techniques will be crucial for the complete structural elucidation of complex derivatives. 19F NMR will continue to be a key tool for characterizing these compounds. hhu.deresearchgate.net

High-Resolution Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry will be essential for identifying and characterizing novel compounds and their metabolites.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which is vital for understanding structure-property relationships. hhu.denih.goviucr.orgresearchgate.net

Vibrational Spectroscopy: The combined use of infrared (IR) and Raman spectroscopy, supported by computational calculations, offers a powerful method for vibrational assignment and structural verification. researchgate.net Machine learning is also being applied to enhance the interpretation of IR spectra. researchgate.net

Table 2: Key Spectroscopic Data for Fluorinated Pyridine Derivatives

TechniqueInformation ProvidedRelevance to this compound
¹H NMR Information on the number, environment, and connectivity of hydrogen atoms.Essential for confirming the overall structure of the molecule.
¹³C NMR Information on the carbon skeleton and the electronic environment of each carbon atom.C-F couplings provide valuable structural information. hhu.de
¹⁹F NMR Direct observation of fluorine atoms, providing information on their chemical environment and coupling to other nuclei.Crucial for confirming the presence and position of fluorine atoms. hhu.deacs.org
Mass Spectrometry Provides the molecular weight and fragmentation pattern of the molecule.Confirms the molecular formula and can help in structural elucidation.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal.Offers definitive proof of structure and insights into intermolecular interactions. nih.goviucr.org

Q & A

Q. What synthetic routes are most effective for preparing 3-Fluoro-2-(2-fluorophenyl)pyridine, and how can purity be validated?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and fluorophenyl boronic acids. For example, coupling 3-fluoro-2-iodopyridine with 2-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a mixture of DME/H₂O/Na₂CO₃ at 80°C yields the target compound . Purity validation involves HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular weight. X-ray crystallography is recommended for structural confirmation, as demonstrated for analogous fluorophenylpyridines .

Q. How can competing reaction pathways (e.g., substitution vs. coupling) be managed during derivatization?

Methodological Answer: Competing pathways are influenced by reaction conditions. For substitution reactions (e.g., azidation), polar aprotic solvents (DMF) and elevated temperatures favor nucleophilic displacement. For coupling reactions, inert atmospheres (N₂/Ar), Pd catalysts (e.g., PdCl₂(dppf)), and stoichiometric control of boronic acids minimize side products. Monitoring via TLC (silica gel, UV visualization) or in-situ FTIR to track functional group transformations is critical .

Q. What analytical techniques are optimal for characterizing fluorinated pyridine derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR (δ range: -100 to -150 ppm for aromatic F) distinguishes between ortho/meta/para fluorine positions.
  • XRD: Resolves steric effects from fluorine substituents, as seen in crystal structures of 2-fluoro-5-(4-fluorophenyl)pyridine .
  • HPLC-MS: Quantifies impurities using reverse-phase columns and high-resolution MS for isotopic patterns .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in fluorinated pyridine reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity in electrophilic substitution. For example, fluorine’s electron-withdrawing effect directs reactions to meta positions. Molecular electrostatic potential (MEP) maps and Fukui indices identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used, validated against experimental kinetic data .

Q. What strategies enable enantioselective synthesis of chiral fluorophenylpyridine derivatives?

Methodological Answer: Chiral ligands (e.g., BINAP) with palladium catalysts induce asymmetry in cross-coupling reactions. For instance, asymmetric Heck reactions using (R)-BINAP/Pd(OAc)₂ yield enantiomerically enriched products. Chiral HPLC (e.g., Chiralpak IA column) or polarimetry monitors enantiomeric excess (ee). Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorophenylpyridines?

Methodological Answer:

  • In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence-based activity assays.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with fluorine substituents).
  • Pharmacophore Mapping: Identify critical functional groups using MOE or Phase software .

Q. What methodologies assess the ecotoxicological profile of fluorinated pyridines?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation (Biowin) and toxicity (ECOSAR). Experimental validation includes:

  • Algal Toxicity Tests: OECD 201 guideline with Pseudokirchneriella subcapitata.
  • Soil Mobility Studies: Column chromatography with humic acid-coated silica to simulate adsorption .

Data Contradictions and Resolution

Example Contradiction: Divergent reports on fluorine’s electronic effects in coupling reactions.
Resolution:

  • Experimental Replication: Systematically vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF).
  • Computational Analysis: Compare charge distribution via Natural Bond Orbital (NBO) analysis to clarify electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.